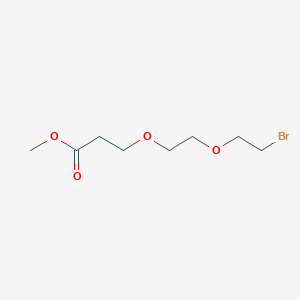

Bromo-PEG2-methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15BrO4 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

methyl 3-[2-(2-bromoethoxy)ethoxy]propanoate |

InChI |

InChI=1S/C8H15BrO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7H2,1H3 |

InChI Key |

SWKXLOXDFAALFO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCOCCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG2-methyl ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. This molecule incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.[1] One terminus of the linker features a bromo group, an excellent leaving group for nucleophilic substitution reactions, while the other end is capped with a methyl ester.[2] The bromo group allows for covalent attachment to nucleophiles such as thiols and amines, and the methyl ester can be hydrolyzed under strongly basic conditions.[2] These characteristics make this compound a versatile tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a two-unit polyethylene (B3416737) glycol chain functionalized with a terminal bromine atom and a methyl ester. This structure imparts a balance of reactivity and hydrophilicity, making it a valuable reagent in bioconjugation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing conjugation experiments.

| Property | Value | References |

| Chemical Formula | C₈H₁₅BrO₄ | [4] |

| Molecular Weight | 255.11 g/mol | [4] |

| CAS Number | 2468714-95-4 | [4] |

| Appearance | White to off-white solid or oil | [5] |

| Purity | ≥95% or ≥98% | [1][6] |

| Solubility | Soluble in DMSO, DMF, chloroform, methylene (B1212753) chloride. Soluble in water and aqueous buffers. | [5][7] |

| Storage Conditions | -20°C for long-term storage | [8] |

| Shelf Life | 1095 days at -20°C | [8] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups:

-

Bromo Group: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for efficient reaction with soft nucleophiles like thiols (from cysteine residues in proteins) and, to a lesser extent, amines (from lysine (B10760008) residues or N-termini).[5][9] The reaction with thiols to form a stable thioether bond is a particularly robust and widely used conjugation strategy.[9]

-

Methyl Ester Group: The methyl ester is relatively stable under neutral and acidic conditions but can be hydrolyzed to the corresponding carboxylic acid under strongly basic conditions.[2] This property can be utilized for subsequent modifications or to alter the charge of the final conjugate. Methyl esters are generally more stable to hydrolysis than ethyl esters in plasma.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications in drug development and research.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are designed to selectively deliver potent cytotoxic drugs to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen. Bromo-PEG linkers can be used to attach the drug payload to the antibody, often through reaction with cysteine residues generated by the reduction of interchain disulfide bonds.[10] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. Bromo-PEG linkers offer a modular approach to PROTAC synthesis, allowing for the sequential attachment of the two ligands.[11] The PEG spacer enhances solubility and can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification

The bromo group of this compound can be used to immobilize biomolecules onto surfaces that have been functionalized with nucleophiles. This is a common strategy for creating biocompatible surfaces on medical devices, nanoparticles, and biosensors.[1] The PEG spacer helps to reduce non-specific protein adsorption and improve the performance of the modified surface.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar bromo-PEG linkers and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes the reaction of the bromo group of the linker with a free thiol on a peptide, such as a cysteine residue.

Materials:

-

Thiol-containing peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5, deoxygenated.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL. If the peptide contains disulfide bonds, reduce them with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.

-

Linker Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the peptide.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress by LC-MS.

-

Quenching: Add a 50-100 fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Purify the peptide-PEG conjugate using SEC or RP-HPLC to remove unreacted linker, peptide, and quenching reagent.

-

Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry and HPLC.

Protocol 2: Synthesis of a PROTAC using a Bromo-PEG Linker (General Workflow)

This protocol outlines a general, two-step approach for synthesizing a PROTAC where a target protein ligand (warhead) and an E3 ligase ligand are coupled via a bromo-PEG linker. This example assumes the warhead has a nucleophilic handle (e.g., a phenol) and the E3 ligase ligand has an amine handle.

Materials:

-

Warhead with a nucleophilic group (e.g., Warhead-OH)

-

E3 ligase ligand with a primary amine (e.g., E3 Ligand-NH₂)

-

Bromo-PEG-acid (as a precursor to be activated or a similar bifunctional bromo-PEG linker)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Purification system (e.g., preparative HPLC)

Procedure:

Step 1: Synthesis of the Warhead-Linker Intermediate

-

Dissolve the Warhead-OH (1.0 eq) in anhydrous DMF.

-

Add a base such as potassium carbonate (3.0 eq) and stir for 30 minutes at room temperature to generate the phenoxide.

-

Add a solution of a bromo-PEG linker with a second reactive group (e.g., a tosylate or another leaving group) (1.2 eq) in anhydrous DMF.

-

Heat the reaction to 60°C and stir for 16 hours. Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the Warhead-PEG-Br intermediate by flash chromatography.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the Warhead-PEG-Br intermediate (1.0 eq) and the E3 Ligase Ligand-NH₂ (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA (3.0 eq).

-

Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate common experimental workflows and logical relationships involving PEG linkers like this compound.

Signaling Pathway

PEGylated nanoparticles can interact with cell surface receptors and modulate downstream signaling pathways. The following diagram illustrates a simplified representation of the integrin-mediated signaling pathway that can be activated by PEGylated nanoparticles, leading to cellular responses.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and biotechnology. Its well-defined structure, which includes a hydrophilic PEG spacer, a reactive bromo group, and a modifiable methyl ester, provides a powerful tool for the synthesis of sophisticated bioconjugates. The protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in the development of ADCs, PROTACs, and other advanced therapeutic and diagnostic agents. As with any bioconjugation reagent, optimization of reaction conditions is crucial for achieving the desired outcome for each specific application.

References

- 1. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 2. tebubio.com [tebubio.com]

- 3. Bromo PEG | BroadPharm [broadpharm.com]

- 4. dempochem.com [dempochem.com]

- 5. benchchem.com [benchchem.com]

- 6. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. labsolu.ca [labsolu.ca]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of Bromo-PEG2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bromo-PEG2-methyl ester, a heterobifunctional linker crucial for advancements in bioconjugation and drug delivery systems. This document details the chemical properties, a plausible synthetic pathway, purification protocols, and analytical characterization of this versatile molecule.

Introduction

This compound, with the IUPAC name methyl 3-[2-(2-bromoethoxy)ethoxy]propanoate, is a valuable tool in the field of chemical biology and pharmaceutical sciences. Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and biocompatibility, a reactive bromo group for nucleophilic substitution, and a methyl ester functionality. The bromide serves as an excellent leaving group, facilitating conjugation to thiol or amine-containing biomolecules, while the methyl ester can be hydrolyzed to a carboxylic acid for further modifications. These features make it an ideal linker for applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with commercially available and cost-effective starting materials: triethylene glycol and methyl acrylate. The initial step involves a Michael addition reaction to form the hydroxy-PEGylated intermediate, which is subsequently brominated to yield the final product.

Synthesis Workflow

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-Methyl Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for Bromo-PEG2-methyl ester in bioconjugation. It is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this versatile linker in their experimental designs. This guide covers the fundamental reaction mechanism, typical experimental conditions, potential side reactions, and methods for the characterization of the resulting bioconjugates.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, a nucleophile from a biomolecule attacks the carbon atom attached to the bromine atom of the this compound. The bromide ion is an excellent leaving group, facilitating this reaction.[1][2]

The most common nucleophiles targeted in bioconjugation for this reaction are the thiol groups (also known as sulfhydryl groups) of cysteine residues within proteins and peptides.[1][3] The deprotonated form of the thiol group, the thiolate anion (-S⁻), is a potent nucleophile and readily reacts with the electrophilic carbon of the bromo-PEG linker to form a stable thioether bond.[4]

The reaction can be generalized as follows:

Biomolecule-SH + Br-PEG2-COOCH₃ → Biomolecule-S-PEG2-COOCH₃ + HBr

The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker imparts several beneficial properties to the resulting bioconjugate. These include increased hydrophilicity and solubility in aqueous media, which can be advantageous for further applications.[2] The methyl ester group on the linker is generally stable under the conditions used for the thiol conjugation but can be hydrolyzed under strong basic conditions.[2]

Quantitative Data Overview

While specific kinetic data for the reaction of this compound with a wide range of biomolecules is not extensively published, the following tables summarize typical reaction parameters and expected outcomes based on the known reactivity of similar bromo-PEG reagents.[4] These values should be considered as a starting point for optimization in a specific experimental context.

Table 1: Typical Reaction Conditions for Bromo-PEGylation of Thiols

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | A higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction rate.[4] |

| Molar Ratio (Bromo-PEG : Thiol) | 5:1 to 20:1 | A molar excess of the PEG reagent is typically used to drive the reaction to completion. Higher ratios may be necessary for less reactive thiols.[4] |

| Temperature | 4°C - 25°C | Room temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules to maintain their stability, though this may require longer reaction times.[4] |

| Reaction Time | 2 - 16 hours | The optimal reaction time should be determined by monitoring the progress of the reaction.[4] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can lead to faster reaction rates.[4] |

Table 2: Expected Outcomes and Stability of Thioether Conjugates

| Parameter | Typical Value/Characteristic | Notes |

| Conjugation Efficiency | > 90% | High coupling efficiencies can be achieved with optimized reaction conditions. |

| Bond Type | Thioether | Forms a stable covalent bond between the biomolecule and the PEG linker. |

| Stability of Thioether Bond | High | Thioether bonds are generally stable under physiological conditions and are less prone to cleavage compared to other linkages like those formed from maleimide (B117702) reagents. |

Experimental Protocols

The following is a representative protocol for the conjugation of this compound to a thiol-containing protein. This protocol should be optimized for each specific application.

Materials and Reagents

-

This compound

-

Thiol-containing protein (e.g., a protein with accessible cysteine residues)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5. The buffer should be deoxygenated to prevent oxidation of thiols.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds and free up thiol groups.

-

Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

-

Analytical instruments: SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of the Protein Solution:

-

Dissolve the thiol-containing protein in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.

-

-

Preparation of the this compound Solution:

-

Immediately before use, dissolve the this compound in a small amount of a water-miscible organic solvent such as DMSO or DMF, and then dilute it in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the this compound solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal time should be determined by monitoring the reaction progress.

-

-

Quenching the Reaction:

-

Add a 50-100 fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess this compound and quenching reagent by SEC or dialysis.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and assess the purity of the product using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.

-

Determine the degree of PEGylation (the number of PEG molecules per protein molecule) using mass spectrometry.

-

Quantify the protein concentration using a UV-Vis spectrophotometer.

-

Mandatory Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of this compound with a protein thiol group.

Experimental Workflow

References

Spectroscopic and Synthetic Insights into Bromo-PEG2-Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester, scientifically known as methyl 2-(2-(2-bromoethoxy)ethoxy)acetate, is a valuable bifunctional linker molecule frequently employed in the fields of medicinal chemistry and drug delivery. Its structure incorporates a reactive bromo group, susceptible to nucleophilic substitution, a hydrophilic di(ethylene glycol) spacer to enhance aqueous solubility, and a methyl ester functionality that can be hydrolyzed to a carboxylic acid for further conjugation. This technical guide provides an overview of the available spectroscopic data and outlines a general synthetic approach for this compound.

Chemical Structure and Properties

-

Chemical Name: Methyl 2-(2-(2-bromoethoxy)ethoxy)acetate

-

Synonyms: this compound

-

Molecular Formula: C₈H₁₅BrO₄

-

Molecular Weight: 255.10 g/mol

-

CAS Number: 2468714-95-4

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers of this compound typically provide quality control data, including NMR and MS spectra, upon request with a purchase. However, based on the chemical structure, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The approximate chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (B1202638) (TMS) would be:

-

A singlet for the methyl ester protons (-COOCH₃).

-

A series of triplets for the ethylene (B1197577) glycol protons (-OCH₂CH₂O- and -OCH₂CH₂Br), showing characteristic coupling patterns.

-

A triplet for the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br), which would be shifted further downfield due to the deshielding effect of the electronegative bromine.

-

A singlet for the methylene group adjacent to the ester carbonyl (-COCH₂O-).

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would display separate peaks for each unique carbon atom in the molecule. The expected chemical shifts would be:

-

A signal for the methyl ester carbon (-COOCH₃).

-

Signals for the four methylene carbons of the PEG linker (-OCH₂CH₂O- and -OCH₂CH₂Br).

-

A signal for the methylene carbon bonded to the bromine atom (-CH₂Br), which would appear at a characteristic chemical shift.

-

A signal for the carbonyl carbon of the ester group (-COO-), which would be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -COOCH₃ | ~3.7 | ~52 |

| -COCH₂O- | ~4.2 | ~69 |

| -OCH₂CH₂O- | ~3.6-3.8 | ~70-72 |

| -OCH₂CH₂Br | ~3.8 | ~71 |

| -CH₂Br | ~3.5 | ~30 |

| -C=O | - | ~170 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve cleavage of the ether linkages and loss of the bromoethyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 254/256 | Molecular ion with bromine isotopic pattern |

| [M+Na]⁺ | 277/279 | Sodium adduct |

| [M+H]⁺ | 255/257 | Protonated molecule |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Williamson ether synthesis followed by esterification or the reaction of a suitable PEGylated alcohol with a bromoacetyl halide. A common method would be the reaction of methyl 2-(2-hydroxyethoxy)acetate with a brominating agent or by reacting 2-(2-bromoethoxy)ethanol (B1667886) with methyl chloroacetate.

A potential two-step synthesis is outlined below:

-

Step 1: Monobromination of Di(ethylene glycol): Di(ethylene glycol) can be reacted with a brominating agent like hydrobromic acid (HBr) or thionyl bromide (SOBr₂) under controlled conditions to favor the formation of 2-(2-bromoethoxy)ethanol. Careful control of stoichiometry is crucial to minimize the formation of the dibrominated byproduct.

-

Step 2: Etherification with Methyl 2-haloacetate: The resulting 2-(2-bromoethoxy)ethanol can then be reacted with a methyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2-bromoacetate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran). This Williamson ether synthesis would yield the desired this compound.

Purification and Characterization

The crude product would typically be purified using column chromatography on silica (B1680970) gel. The purified product's identity and purity would then be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart outlining the key stages from starting materials to the purified and analyzed final product.

Conclusion

While specific, publicly available spectroscopic data for this compound is limited, its expected NMR and MS characteristics can be reliably predicted based on its structure. The synthesis of this important linker molecule can be achieved through established organic chemistry methodologies, primarily involving etherification reactions. For researchers requiring definitive spectroscopic data, it is recommended to obtain it directly from a commercial supplier or to perform a full characterization upon synthesis. This guide provides a foundational understanding for professionals working with this versatile compound in their research and development endeavors.

An In-depth Technical Guide to the Purity and Quality Control of Bromo-PEG2-methyl ester for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes and control strategies for Bromo-PEG2-methyl ester, a bifunctional linker commonly employed in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Ensuring the purity and quality of this reagent is paramount for the reproducibility and success of scientific experiments.

Introduction to this compound

This compound (CAS No. 2468714-95-4) is a hydrophilic crosslinker featuring a terminal bromide and a methyl ester. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, while the bromide serves as a reactive handle for nucleophilic substitution, and the methyl ester provides a site for further chemical modification, often after hydrolysis to the corresponding carboxylic acid. Given its role in linking biologically active molecules, stringent quality control is essential to avoid the introduction of impurities that could lead to ambiguous experimental results or the formation of undesired side products.

Synthesis and Potential Impurities

A likely synthetic route for this compound involves a multi-step process, which may include Williamson ether synthesis and esterification. Understanding this process is key to identifying potential impurities.

A plausible synthetic pathway is illustrated below:

Based on this and other potential synthetic routes, a profile of potential impurities can be predicted.

Table 1: Potential Impurities in this compound

| Impurity Name | Structure | Potential Origin |

| Bromo-PEG2-acid | Br-(PEG)2-COOH | Hydrolysis of the methyl ester |

| Bis(PEG2-methyl ester) ether | (MeOOC-PEG2)2O | Reaction of two PEG molecules |

| Bromo-PEG2-alcohol | Br-(PEG)2-OH | Unreacted starting material |

| Di(bromo-PEG2) ether | (Br-PEG2)2O | Dimerization during synthesis |

| Residual Solvents | e.g., THF, DMF, DCM | From reaction and purification steps |

| Unreacted Starting Materials | e.g., Bromoethanol, Diethylene glycol | Incomplete reaction |

Quality Control Parameters and Acceptance Criteria

For research-grade this compound, the following quality control parameters are recommended.

Table 2: Quality Control Specifications

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Colorless to pale yellow oil |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |

| Purity | HPLC-CAD/ELSD | ≥ 95% (typically ≥ 98%) |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-HS | As per ICH Q3C guidelines |

Analytical Methodologies and Experimental Protocols

Detailed analytical methods are crucial for the accurate assessment of the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.

Experimental Protocol: HPLC-CAD/ELSD

-

Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

-

Gradient:

Time (min) % B 0 20 10 80 12 80 12.1 20 | 15 | 20 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Detector: CAD or ELSD (settings optimized for the specific instrument)

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.

Experimental Protocol: ¹H NMR

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Expected Chemical Shifts (δ):

-

~3.75 ppm (s, 3H, -OCH₃)

-

~3.6-3.8 ppm (m, 8H, PEG backbone -OCH₂CH₂O-)

-

~3.45 ppm (t, 2H, -CH₂Br)

-

~2.75 ppm (t, 2H, -CH₂COOCH₃)

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

Experimental Protocol: ESI-MS

-

Ionization Mode: Positive

-

Solvent: Acetonitrile/Water with 0.1% formic acid

-

Expected [M+Na]⁺: ~277.05 g/mol

Table 3: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 277.05 | [M+Na]⁺ |

| 255.07 | [M+H]⁺ |

| 223.04 | [M-OCH₃]⁺ |

| 195.05 | [M-COOCH₃]⁺ |

Stability and Storage

Proper storage and handling are critical to maintain the quality of this compound.

-

Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Stability: The ester linkage is susceptible to hydrolysis, especially under basic conditions. The polyether backbone can undergo slow oxidation.

-

Retest Period: For research use, it is recommended to re-analyze the material after 6-12 months of storage to confirm its purity.

Forced Degradation Studies

Forced degradation studies can identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Conclusion

The quality of this compound is a critical factor in the success of research and development activities. A thorough understanding of its synthesis, potential impurities, and appropriate analytical techniques for quality control is essential. By implementing the methodologies and specifications outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

An In-depth Technical Guide to the Reactivity of Bromo-PEG2-methyl ester with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester is a heterobifunctional crosslinker comprised of a short, hydrophilic diethylene glycol (PEG2) spacer flanked by a reactive bromo group at one end and a methyl ester at the other. This reagent is a valuable tool in bioconjugation, chemical biology, and drug development for covalently linking molecules to biomolecules such as proteins, peptides, or nanoparticles.

The core utility of this linker stems from the high reactivity of the alkyl bromide towards nucleophiles via an SN2 mechanism, where the bromide ion serves as an excellent leaving group. The PEG spacer enhances aqueous solubility and can reduce aggregation of the resulting conjugate. The methyl ester provides an additional functional handle that can be hydrolyzed under basic conditions if further modification is desired. This guide provides a detailed overview of the reactivity of this compound with common biological nucleophiles, offering experimental guidelines and key considerations for its successful application.

Table 1: Properties of this compound

| Property | Value | Citation(s) |

| Chemical Name | Methyl 2-(2-(2-bromoethoxy)ethoxy)acetate | |

| Molecular Formula | C8H15BrO4 | |

| Molecular Weight | 255.1 g/mol | |

| Reactive Group 1 | B |

An In-depth Technical Guide to the Hydrophilicity and Spacer Arm Length of Bromo-PEG2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Bromo-PEG2-methyl ester, a heterobifunctional linker critical in the fields of bioconjugation and drug development. We delve into its core physicochemical properties, namely its hydrophilicity and spacer arm length, and provide detailed experimental protocols for its characterization and application.

Core Physicochemical Properties

This compound is a versatile chemical tool designed for the covalent modification of biomolecules. Its structure comprises a reactive bromo group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a methyl ester terminus. This strategic design allows for the precise linkage of molecules, enhancing their therapeutic and diagnostic potential. The PEG spacer, in particular, is instrumental in modulating the properties of the resulting conjugate.[1][2]

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅BrO₄ | BroadPharm[1] |

| Molecular Weight | 255.1 g/mol | BroadPharm[1] |

| CAS Number | 2468714-95-4 | BroadPharm[1] |

| Purity | ≥95% | AxisPharm[2] |

| Calculated XLogP3 | 1.2 | BenchChem[3] |

| Approximate Spacer Arm Length | ~10.4 Å | Calculated |

| Solubility | Soluble in water, DMSO, DMF | BroadPharm, Creative PEGWorks[1][4] |

Note on Spacer Arm Length Calculation: The approximate spacer arm length is calculated based on the sum of the bond lengths of the atoms constituting the spacer arm, from the carbon attached to the bromine to the carbon of the ester carbonyl group. This includes C-Br, C-C, C-O, and C=O bonds in a fully extended conformation. The actual length in solution will vary depending on the conformational flexibility of the PEG chain.

Mandatory Visualizations

Diagram 1: Structure and Properties of this compound

Diagram 2: Experimental Workflow for LogP Determination

Diagram 3: Workflow for PROTAC Synthesis using a Bromo-PEG Linker

Experimental Protocols

Determination of the Octanol-Water Partition Coefficient (LogP)

This protocol outlines the "shake-flask" method for the experimental determination of the LogP of this compound.

Materials:

-

This compound

-

1-Octanol (B28484) (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Separatory funnels or glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Phase Preparation: Prepare octanol-saturated PBS by mixing equal volumes of 1-octanol and PBS, shaking vigorously, and allowing the phases to separate. Similarly, prepare water-saturated 1-octanol.

-

Stock Solution: Prepare a stock solution of this compound in the octanol-saturated PBS at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, mix a known volume of the aqueous stock solution with an equal volume of the water-saturated 1-octanol.

-

Equilibration: Cap the vial tightly and vortex vigorously for 2-5 minutes. Allow the vial to stand undisturbed for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

-

Quantification: Determine the concentration of this compound in each phase using a validated HPLC method. A calibration curve should be prepared for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[5]

Bioconjugation of a Thiol-Containing Peptide with this compound

This protocol describes a representative conjugation of this compound to a peptide containing a cysteine residue.

Materials:

-

Thiol-containing peptide (e.g., a peptide with a single cysteine residue)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer. If the peptide has disulfide bonds that need to be reduced to free the thiol, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF.

-

Conjugation Reaction: To the peptide solution, add a 5 to 10-fold molar excess of the this compound solution. Add a small amount of DIPEA to act as a non-nucleophilic base.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with any excess this compound.

-

Purification: Purify the resulting peptide-PEG conjugate from unreacted peptide and excess reagents using SEC or preparative RP-HPLC.

-

Characterization: Confirm the successful conjugation and purity of the product using analytical HPLC and mass spectrometry.

Characterization of the Conjugate by HPLC and Mass Spectrometry

This protocol outlines the general steps for characterizing the product of the bioconjugation reaction.

High-Performance Liquid Chromatography (HPLC):

-

System: A reversed-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if the peptide contains tryptophan or tyrosine) is used to monitor the elution of the peptide and the conjugate.

-

Analysis: The chromatogram will show peaks for the unreacted peptide and the PEGylated product. The retention time of the conjugate is typically different from that of the starting peptide. The purity of the conjugate can be assessed by the relative area of the product peak.

Mass Spectrometry (MS):

-

System: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of peptides and their conjugates.

-

Analysis: The mass spectrum of the purified conjugate should show a molecular weight corresponding to the sum of the molecular weight of the peptide and the this compound, minus the mass of the leaving group (HBr). This confirms the covalent attachment of the linker to the peptide. High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugate.[6]

References

- 1. This compound, 2468714-95-4 | BroadPharm [broadpharm.com]

- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Chemical Stability and Storage of Bromo-PEG2-methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Bromo-PEG2-methyl ester. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this bifunctional linker in their work.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery systems. Its structure, featuring a reactive bromo group and a methyl ester terminus connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of molecules, enhancing their solubility, stability, and pharmacokinetic profiles. Understanding the chemical stability of this linker is paramount to ensure the integrity of the final conjugate and the reproducibility of experimental results.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following conditions are recommended based on supplier data sheets and general laboratory best practices.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C | [1] |

| Shelf Life | 1095 days (3 years) at -20°C | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. | |

| Handling | Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or fumes. | |

| Shipping | Typically shipped at ambient temperature for short durations. Upon receipt, store at the recommended -20°C. |

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light and oxygen. While specific quantitative stability data for this molecule under various stress conditions are not extensively available in public literature, its stability profile can be inferred from the known behavior of its constituent functional groups: the alkyl bromide, the PEG chain, and the methyl ester.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the methyl ester and oxidative degradation of the PEG chain. The bromo group may also be susceptible to nucleophilic substitution, particularly in the presence of strong nucleophiles.

dot

Caption: Potential degradation pathways for this compound.

Hydrolytic Stability

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (Bromo-PEG2-acid) and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes saponification to yield the carboxylate salt and methanol. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions.

Studies on analogous bromo-substituted benzoate (B1203000) esters have shown that the position of the bromo group can influence the rate of hydrolysis.[2] While a direct correlation cannot be drawn without specific data, it highlights the electronic effects that can impact ester stability.

The alkyl bromide moiety is also susceptible to hydrolysis, particularly under neutral to basic conditions, which would lead to the formation of a hydroxyl group. However, ester hydrolysis is typically the more significant pathway under these conditions.

Oxidative and Thermal Stability

The polyethylene glycol (PEG) backbone can undergo oxidative degradation, a process that is often initiated by heat, light, or the presence of transition metal ions. This degradation typically proceeds via a radical chain mechanism, leading to chain scission and the formation of various byproducts, including aldehydes and shorter PEG fragments.[3] Storing the compound under an inert atmosphere and protected from light can mitigate oxidative degradation.

Thermal degradation of PEG can occur through random chain scission, and this process is accelerated in the presence of oxygen.[4][5] Adherence to the recommended storage temperature of -20°C is crucial to minimize thermal degradation.

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate radical formation and accelerate the oxidative degradation of the PEG chain. Therefore, it is recommended to store this compound in a light-protected container.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A common approach involves subjecting the compound to forced degradation under various stress conditions and analyzing the resulting samples by a suitable chromatographic method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for a forced degradation study. The specific concentrations and durations may need to be optimized.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Modification: Conjugating Bromo-PEG2-methyl ester to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve protein solubility, increase serum half-life, reduce immunogenicity, and enhance stability. Site-specific PEGylation, particularly at cysteine residues, offers precise control over the conjugation site, leading to a homogeneous product with preserved biological activity. This document provides a detailed protocol for the conjugation of Bromo-PEG2-methyl ester to cysteine residues in proteins, a method that leverages the high reactivity of the thiol group on cysteine for a targeted modification. The bromo group of the PEG reagent undergoes a nucleophilic substitution reaction with the cysteine's sulfhydryl group, forming a stable thioether bond.

Principle of the Reaction

The conjugation of this compound to a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine atom on the PEG reagent. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion. The reaction is highly specific for the thiol group of cysteine under controlled pH conditions.

Experimental Protocols

Materials and Reagents

-

Protein containing at least one accessible cysteine residue

-

This compound

-

Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 1 M L-cysteine or 1 M 2-Mercaptoethanol

-

Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

-

Analytical Instruments: SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-MS), UV-Vis Spectrophotometer

Protocol for Cysteine-Specific PEGylation

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature.

-

Remove the reducing agent using a desalting column or dialysis against the Conjugation Buffer immediately before proceeding to the next step.

-

-

This compound Preparation:

-

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.

-

Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 100 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is recommended as a starting point. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

-

-

Quenching the Reaction:

-

After the desired reaction time, quench any unreacted this compound by adding a quenching reagent (e.g., L-cysteine or 2-Mercaptoethanol) to a final concentration of 50 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

The PEGylated protein conjugate can be purified from unreacted PEG reagent, unconjugated protein, and byproducts using chromatographic techniques.

-

Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated protein will elute earlier than the smaller unconjugated protein and unreacted PEG reagent.[1]

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated species.[2]

-

-

Characterization of the PEGylated Protein:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful PEGylation will result in a band shift, with the PEGylated protein migrating slower (appearing at a higher molecular weight) than the unconjugated protein.[3]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the conjugate, confirming the degree of PEGylation (i.e., the number of PEG molecules attached to the protein).[4]

-

UV-Vis Spectrophotometry: Determine the protein concentration of the final purified product.

-

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to a cysteine-containing protein.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| pH | 7.5 - 8.5 | Balances the reactivity of the cysteine thiol group with the stability of the protein. At this pH, a significant portion of the thiol groups are in the more nucleophilic thiolate form.[5][6] |

| Temperature | 4°C to 25°C | Room temperature is generally sufficient. Lower temperatures can be used for sensitive proteins to minimize degradation. |

| Reaction Time | 2 - 4 hours | The reaction progress should be monitored to determine the optimal time for completion. |

| Reactant Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A molar excess of the PEG reagent drives the reaction towards completion. The optimal ratio should be determined empirically. |

| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |

Table 2: Analytical Techniques for Characterization

| Analytical Technique | Expected Outcome |

| SDS-PAGE | A distinct band with a higher apparent molecular weight compared to the unconjugated protein, indicating successful PEGylation. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | A mass spectrum showing a peak corresponding to the molecular weight of the protein plus the mass of the attached this compound moiety (or multiples thereof if more than one cysteine is modified). |

| Size Exclusion Chromatography (SEC) | An elution profile showing a peak for the PEGylated protein that elutes earlier than the peak for the unconjugated protein. |

| Ion-Exchange Chromatography (IEX) | A chromatogram showing a new peak corresponding to the PEGylated protein, which may have a different retention time compared to the unconjugated protein due to altered surface charge. |

Visualizations

Caption: Experimental workflow for conjugating this compound to a protein.

Caption: Reaction mechanism of cysteine conjugation with this compound.

References

- 1. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromo-PEG-methyl ester | Bromo PEG | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Surface Modification of Gold Nanoparticles with Bromo-PEG2-Thiol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the surface modification of gold nanoparticles (AuNPs) with a bromo-terminated polyethylene (B3416737) glycol (PEG) linker. This functionalization process is critical for a variety of biomedical applications, including targeted drug delivery, advanced bio-imaging, and the development of novel diagnostic sensors. The introduction of a PEG layer enhances the colloidal stability of AuNPs in physiological environments, reduces non-specific protein adsorption, and prolongs circulation times in vivo.[1][2][3] The terminal bromo group serves as a versatile reactive site for the subsequent conjugation of targeting ligands, therapeutic agents, or other functional molecules.

The protocols detailed below describe the synthesis of citrate-stabilized AuNPs followed by a ligand exchange reaction to introduce the Bromo-PEG-thiol linker. This two-step approach is a robust and widely adopted method for the preparation of functionalized AuNPs.[4]

Quantitative Data Summary

The successful synthesis and functionalization of gold nanoparticles can be monitored and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of AuNPs before and after surface modification.

Table 1: Physicochemical Properties of Gold Nanoparticles

| Parameter | Citrate-Stabilized AuNPs | Bromo-PEG-Thiol Functionalized AuNPs |

| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm |

| Hydrodynamic Diameter (DLS) | ~20 nm | ~30-40 nm |

| Surface Plasmon Resonance (SPR) Peak (UV-Vis) | ~520 nm | ~523-525 nm[5] |

| Zeta Potential | -30 to -50 mV | -5 to -15 mV |

Table 2: Effect of PEG Molecular Weight on Grafting Density on 15 nm AuNPs

| PEG Molecular Weight ( g/mol ) | Grafting Density (PEG chains/nm²) |

| 2,100 | 3.93[6] |

| 5,000 | ~1.5 - 2.0 |

| 10,800 | 1.57[6] |

| 51,400 | 0.31[6] |

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)

This protocol is based on the well-established Turkevich-Frens method.[7]

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

-

All glassware must be rigorously cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

-

Prepare a 1.0 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.

-

In a 50 mL round-bottom flask equipped with a condenser and a magnetic stir bar, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[8]

-

Rapidly inject 2 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[8]

-

The color of the solution will change from pale yellow to blue-gray and finally to a deep ruby red, indicating the formation of AuNPs.[2][9]

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

-

Store the resulting citrate-stabilized AuNP solution at 4°C for future use.

Protocol 2: Surface Modification with Bromo-PEG-Thiol

This protocol describes the ligand exchange reaction to functionalize the citrate-stabilized AuNPs with a bromo-terminated PEG-thiol linker.

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

Bromo-PEG-thiol (HS-PEG-Br)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Procedure:

-

Prepare a stock solution of Bromo-PEG-thiol in ultrapure water. To aid in handling, an initial stock solution can be prepared in a small amount of a compatible organic solvent like DMSO before dilution in water.[9]

-

To the citrate-stabilized AuNP solution, add the Bromo-PEG-thiol solution. A significant molar excess of the thiol linker is recommended to drive the ligand exchange and ensure complete surface coverage (e.g., a molar ratio of >3 x 10⁴ HS-PEG molecules per AuNP).[9]

-

Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the displacement of citrate ions by the thiol groups.[9]

-

Purify the functionalized AuNPs by centrifugation to remove excess, unbound Bromo-PEG-thiol. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 15,000 x g for 30 minutes for ~15 nm AuNPs).[2]

-

Carefully remove the supernatant containing the excess linker and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh ultrapure water or PBS.

-

Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

-

After the final wash, resuspend the purified Bromo-PEG-thiol functionalized AuNPs in a suitable buffer for storage and subsequent applications.

Characterization Methods

1. UV-Vis Spectroscopy:

-

Purpose: To confirm the formation and stability of AuNPs and monitor the surface plasmon resonance (SPR) peak.

-

Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 to 700 nm. A characteristic SPR peak around 520 nm indicates the presence of spherical AuNPs.[10] A slight red-shift of a few nanometers after PEGylation is indicative of a change in the local refractive index at the nanoparticle surface, suggesting successful surface modification.[5]

2. Dynamic Light Scattering (DLS):

-

Purpose: To measure the hydrodynamic diameter of the nanoparticles.

-

Procedure: Disperse the AuNP solution in an appropriate solvent and measure the hydrodynamic diameter using a DLS instrument. An increase in the hydrodynamic diameter after PEGylation confirms the presence of the PEG layer on the nanoparticle surface.[5]

3. Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the size, shape, and monodispersity of the AuNP core.

-

Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles using a transmission electron microscope. The core size should remain unchanged after PEGylation.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytodiagnostics.com [cytodiagnostics.com]

- 6. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 9. broadpharm.com [broadpharm.com]

- 10. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]

Application Notes and Protocols for Bromo-PEG2-methyl ester in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester is a heterobifunctional linker widely utilized in the development of targeted drug delivery systems. This linker features a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, particularly with thiol-containing molecules, and a methyl ester group, which can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing moieties.[1][2] The short, discrete two-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[3][4][5][]

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to connect a cytotoxic payload to a monoclonal antibody (mAb). The linker's PEG component helps to mitigate the hydrophobicity of many potent payloads, reducing the risk of ADC aggregation and improving its pharmacokinetic profile.[3][5] The synthetic strategy can proceed in two ways: either the bromide reacts with a thiol on the payload and the hydrolyzed ester reacts with a lysine (B10760008) on the antibody, or vice versa. The protocol detailed below describes the conjugation of a thiol-containing payload to an antibody via its lysine residues.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][7][] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy.[1][9] this compound can serve as a versatile building block in PROTAC synthesis. Its defined length and hydrophilic nature contribute to the overall physicochemical properties of the PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][10]

Quantitative Data Summary

The inclusion of PEG linkers in targeted drug delivery systems has a quantifiable impact on their therapeutic potential. While specific data for this compound is not extensively published, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths, illustrating the general effects of PEGylation.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

| Linker Type | PEG Length (Number of Units) | Plasma Half-life (hours) | Observations |

| Non-PEGylated | 0 | 19.6 min (for Affibody-MMAE) | Rapid clearance from the body.[11] |

| PEGylated | 4 kDa (approx. 90 units) | 2.5-fold increase vs. non-PEGylated | Significant improvement in circulation time.[4][11] |

| PEGylated | 10 kDa (approx. 225 units) | 11.2-fold increase vs. non-PEGylated | Further extension of half-life with longer PEG chain.[4][11] |

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

| Linker Type | PEG Length (Number of Units) | Relative Cytotoxicity (IC50) | Observations |

| Non-PEGylated | 0 | 1x (Baseline) | Highest in vitro potency.[4][11] |

| PEGylated | 4 kDa (approx. 90 units) | 4.5-fold to 6.5-fold decrease | A longer PEG chain can increase steric hindrance, potentially reducing binding affinity or cellular uptake.[4] |

| PEGylated | 10 kDa (approx. 225 units) | 22-fold to 22.5-fold decrease | A significant trade-off between PK improvement and in vitro potency is observed.[4][11] |

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Intermediate via Thiol-Bromo Reaction

This protocol describes the reaction of the bromide moiety of this compound with a thiol-containing payload.

Materials:

-

This compound

-

Thiol-containing payload (e.g., a cytotoxic agent)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.0-8.0[12]

-

Inert gas (Argon or Nitrogen)

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound to room temperature before opening.

-

Dissolve the thiol-containing payload in anhydrous DMF or DMSO.

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

To the payload solution, add DIPEA (2-3 equivalents).

-

Slowly add the this compound solution to the payload solution under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be performed at 4°C for a longer duration for sensitive molecules.[12]

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction by adding a thiol-containing scavenger like N-acetylcysteine (optional).

-

Purify the resulting drug-linker-methyl ester conjugate by reverse-phase HPLC.

-

Characterize the product by mass spectrometry and NMR.

-

Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol details the conversion of the methyl ester group of the drug-linker conjugate to a carboxylic acid.

Materials:

-

Drug-linker-methyl ester conjugate

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

-

Purification system (e.g., HPLC)

Procedure:

-

Hydrolysis Reaction:

-

Dissolve the drug-linker-methyl ester conjugate in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an aqueous solution of LiOH (1.5 equivalents) to the mixture.

-

Stir at room temperature for 2-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting drug-linker-acid by reverse-phase HPLC.

-

Confirm the structure by mass spectrometry.

-

Protocol 3: Conjugation to an Antibody via EDC/NHS Chemistry

This protocol describes the conjugation of the drug-linker-acid to primary amines (lysine residues) on an antibody.[13]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

Drug-linker-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]

-

Conjugation Buffer: 1X PBS, pH 7.4[14]

-

Desalting columns or dialysis equipment for purification[12]

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) to a final concentration of 2-10 mg/mL.

-

-

Activation of Drug-Linker-Acid:

-

Dissolve the drug-linker-acid in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Immediately before use, dilute the drug-linker-acid stock into Activation Buffer.

-

Add EDC (5-10 equivalents relative to the drug-linker-acid) and NHS/Sulfo-NHS (5-10 equivalents) to the drug-linker-acid solution.[14]

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[13]

-

-

Conjugation to Antibody:

-

Immediately add the activated drug-linker solution to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a recommended starting point.[12]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC).

-

Assess ADC purity and aggregation by SEC.

-

Confirm conjugate identity by mass spectrometry.

-

Visualizations

Caption: Workflow for ADC synthesis using this compound.

Caption: General mechanism of PROTAC-induced protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Bromo PEG | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. precisepeg.com [precisepeg.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Site-Specific Modification of Small Molecules via Thiol-Reactive Bromo-PEG2-methyl ester

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development and research to enhance the pharmacokinetic and pharmacodynamic properties of molecules. Benefits of PEGylation include improved aqueous solubility, increased systemic circulation time, and reduced immunogenicity.[1][2][3][4] Bromo-PEG2-methyl ester is a heterobifunctional linker designed for the specific modification of small molecules containing thiol (sulfhydryl) groups. The bromo group provides a reactive site for stable covalent bond formation with thiols, while the methyl ester can be retained or subsequently hydrolyzed to a carboxylic acid for further conjugation.

These application notes provide a detailed protocol for the reaction of this compound with thiol-containing small molecules, guidance on purification and characterization, and a summary of optimal reaction conditions.

Reaction Principle

The conjugation of this compound to a thiol-containing molecule proceeds through a nucleophilic substitution (SN2) reaction. The thiol group must first be deprotonated to its more nucleophilic thiolate form (S-). This is typically achieved by maintaining the reaction pH between 7.0 and 8.5.[1][5] The thiolate anion then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group and forming a stable thioether bond.[1][6] This bond is significantly more stable than the thioether linkage formed by maleimide-based reagents, which can be susceptible to a reverse Michael addition reaction.[6][7]

Experimental Protocols

This section details the necessary materials, a step-by-step procedure for the conjugation reaction, and subsequent purification and characterization of the final product.

Materials and Reagents

-

This compound

-

Thiol-containing small molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. The optimal pH is typically between 7.0 and 8.5.[1]

-

Degassing equipment (e.g., vacuum line or inert gas like argon or nitrogen)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Organic Solvent (if needed for dissolving reagents): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is recommended for small molecules.[8][]

-

Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) and HPLC for characterization.[1]

Protocol: Conjugation Reaction

-

Buffer Preparation: Prepare the chosen reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5). It is critical to deoxygenate the buffer prior to use to prevent the oxidation of thiols to disulfides. This can be done by bubbling argon or nitrogen gas through the solution for at least 15 minutes or by using a vacuum line.[1][10]

-

Reagent Preparation:

-

Dissolve the thiol-containing small molecule in the degassed reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Prepare this solution immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the solution of the thiol-containing molecule to achieve the desired molar excess. A starting point of a 5- to 20-fold molar excess of the PEG linker over the thiol is recommended to drive the reaction to completion.[1]

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).[1]

-

-

Quenching the Reaction:

-

To consume any unreacted this compound, add a quenching reagent such as L-cysteine to the reaction mixture at a 50- to 100-fold molar excess relative to the initial amount of the PEG linker.

-

Incubate for an additional 30-60 minutes at room temperature.[1]

-

Protocol: Purification

For PEGylated small molecules, RP-HPLC is a highly effective, high-resolution purification method.[8][]

-

System Preparation: Equilibrate a C18 RP-HPLC column with a mixture of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile) until a stable baseline is achieved on the UV detector.

-

Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.

-

Injection and Elution: Inject the filtered sample onto the column. Elute the sample using a gradient of increasing Mobile Phase B. The more polar PEGylated product will typically elute earlier than the less polar unreacted small molecule.

-

Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

-

Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the desired PEGylated product. Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Protocol: Characterization

-